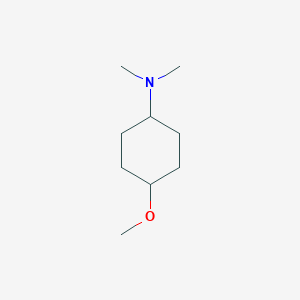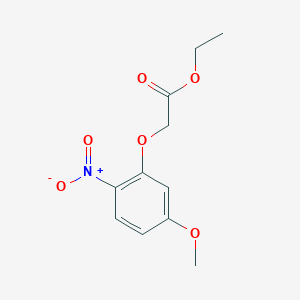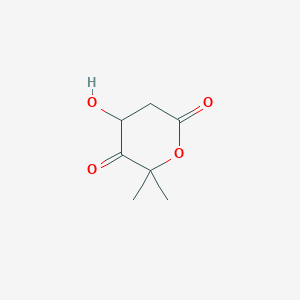
2-Ethenyliodiran-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyliodiran-1-ium is an organoiodine compound characterized by the presence of an iodine atom bonded to an ethylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyliodiran-1-ium typically involves the reaction of ethylene with iodine in the presence of a suitable catalyst. One common method is the electrophilic addition of iodine to ethylene, which can be carried out under mild conditions. The reaction proceeds as follows:
C2H4+I2→C2H4I2
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic addition reactions using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyliodiran-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iodoethylene oxide.
Reduction: Reduction reactions can convert it to ethylene.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Iodoethylene oxide
Reduction: Ethylene
Substitution: Various substituted ethylene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Ethenyliodiran-1-ium has several applications in scientific research:
Biology: The compound can be used in radiolabeling studies due to the presence of iodine, which has radioactive isotopes.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Ethenyliodiran-1-ium involves its ability to participate in electrophilic addition and substitution reactions. The iodine atom in the compound is highly electrophilic, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Iodoethylene: Similar in structure but lacks the cyclic iodiranium ion.
Iodoethane: A simpler alkyl iodide with different reactivity.
Iodopropane: Another alkyl iodide with a longer carbon chain.
Uniqueness
2-Ethenyliodiran-1-ium is unique due to its cyclic structure, which imparts distinct reactivity compared to linear alkyl iodides. This cyclic nature allows for specific applications in synthesis and research that are not possible with other iodinated compounds.
Propiedades
Número CAS |
185009-50-1 |
|---|---|
Fórmula molecular |
C4H6I+ |
Peso molecular |
180.99 g/mol |
Nombre IUPAC |
2-ethenyl-iodoniacyclopropane |
InChI |
InChI=1S/C4H6I/c1-2-4-3-5-4/h2,4H,1,3H2/q+1 |
Clave InChI |
YWCWRSPZIPSXEW-UHFFFAOYSA-N |
SMILES canónico |
C=CC1C[I+]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)

![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)


![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)
![2-{2-[(1,3-Dioxolan-2-yl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14274127.png)



![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)
